molecular formula C19H20N2O4S B2868779 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 923442-39-1

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2868779
CAS No.: 923442-39-1
M. Wt: 372.44
InChI Key: MJPGCVIBLVDAAR-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic benzothiazole-acetamide hybrid compound. Its structure features a 5,6-dimethoxy-substituted benzothiazole core linked via an acetamide bridge to a 4-ethoxyphenyl group.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-4-25-13-7-5-12(6-8-13)9-18(22)21-19-20-14-10-15(23-2)16(24-3)11-17(14)26-19/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPGCVIBLVDAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide typically involves the condensation of 5,6-dimethoxy-2-aminobenzothiazole with 4-ethoxyphenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

For industrial-scale production, the process might be optimized to include continuous flow reactors and automated systems to ensure high yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on structural modifications, synthetic pathways, and inferred pharmacological implications.

Substituent Variations on the Benzothiazole Core

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (EP3 348 550A1)
  • Structural Differences : The benzothiazole ring bears a single 6-ethoxy group instead of 5,6-dimethoxy. The acetamide moiety is substituted with a 4-chlorophenyl group.
  • The absence of a 5-methoxy group may reduce steric hindrance, altering binding interactions with target proteins .
N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b)
  • Structural Differences : A bromo-substituted indazole replaces the benzothiazole core. The 4-ethoxyphenyl acetamide is retained.
  • Synthetic Pathway : Synthesized via Pd-catalyzed coupling, highlighting the role of halogen substituents in facilitating cross-coupling reactions .

Modifications to the Acetamide Side Chain

2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b)
  • Structural Differences: The benzothiazole core is replaced with a 2-fluorophenylamino-substituted indazole.
  • This modification is associated with improved anti-proliferative activity in indazole derivatives .
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide
  • Structural Differences : A sulfonyl linker integrates the benzothiazole and acetamide groups.
  • Functional Implications : The sulfonyl group increases polarity, which may influence solubility and metabolic stability compared to the ethoxy-substituted target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Benzothiazole/Indazole Substituents Acetamide Substituent Notable Features
Target Compound Benzothiazole 5,6-dimethoxy 4-ethoxyphenyl High electron-donating methoxy groups
N-(6-ethoxy-benzothiazol-2-yl)-... (EP3) Benzothiazole 6-ethoxy 4-chlorophenyl Chloro enhances lipophilicity
Compound 6b Indazole 5-(2-fluorophenylamino) 4-ethoxyphenyl Fluorine improves bioavailability
Compound 4b Indazole 5-bromo 4-ethoxyphenyl Bromo enables cross-coupling reactivity
N-(4-sulfonylphenyl)acetamide Benzothiazole-sulfonyl 6-ethoxy Phenyl-sulfonyl Sulfonyl increases polarity

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s 5,6-dimethoxy benzothiazole core can be synthesized using methods analogous to those for indazole derivatives, such as Pd-catalyzed coupling or trifluoroacetic acid-mediated deprotection .
  • Pharmacological Predictions : Compared to chloro- or bromo-substituted analogs, the target compound’s dual methoxy groups may enhance electron-donating effects, improving interactions with hydrophobic enzyme pockets. The 4-ethoxyphenyl group balances lipophilicity and metabolic stability relative to halogenated analogs .
  • Limitations : Direct biological data for the target compound are absent in the provided evidence. Further studies are required to validate its potency against specific targets (e.g., kinases or cancer cell lines).

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound that belongs to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to an acetamide group, characterized by the following structural formula:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

The presence of methoxy and ethoxy groups enhances its solubility and may influence its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that benzothiazole derivatives can modulate enzyme activity and receptor interactions through:

  • Hydrogen bonding : The methoxy and ethoxy groups can form hydrogen bonds with target proteins.
  • Hydrophobic interactions : The aromatic rings contribute to hydrophobic interactions that enhance binding affinity.

These interactions are crucial for its potential applications in cancer therapy and other therapeutic areas.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

Cell Line Inhibition Rate (%) at 10 µM
A43170
A54965
H129968

These results indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

Anti-inflammatory Effects

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses. This mechanism could be beneficial in treating diseases characterized by chronic inflammation .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound Name Key Features Biological Activity
N-(4-nitrobenzyl)benzothiazoleContains a nitro groupStronger anticancer activity against A549 cells
N-(4-methoxybenzamide)benzothiazoleMethoxy substitutionExhibits neuroprotective effects

These comparisons highlight how structural modifications can influence biological activity significantly .

Case Studies

Several case studies have documented the effects of benzothiazole derivatives in clinical settings:

  • Pancreatic Cancer Study : A derivative similar to this compound was tested in combination with gemcitabine. Results showed enhanced cytotoxicity against pancreatic cancer cells when combined with low doses of gemcitabine .
  • Neuroprotection Study : Research indicated that benzothiazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In vivo studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic studies : To elucidate the specific pathways involved in its anticancer and anti-inflammatory effects.

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